8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a bromine atom, a chlorobenzylidene group, and a thiazolo[3,2-a]benzimidazol-3(2H)-one moiety. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, bromochlorobenzenes can be synthesized from chloroaniline via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and thiazole rings would likely contribute to the rigidity of the molecule, while the bromine and chlorine atoms could be involved in various interactions due to their electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the bromine and chlorine atoms could increase its density and boiling point compared to similar compounds without these halogens .Mechanism of Action
Future Directions
The study of this compound could be an interesting area of research. Its complex structure and the presence of multiple functional groups suggest that it could have a range of chemical and biological activities. Further studies could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .
Properties
IUPAC Name |
(2Z)-5-bromo-2-[(3-chlorophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2OS/c1-9-6-13-16(15(19)10(9)2)21-18-22(13)17(23)14(24-18)8-11-4-3-5-12(20)7-11/h3-8H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMNAJXQCXBYIF-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)C(=CC4=CC(=CC=C4)Cl)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1C)Br)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)Cl)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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